

A Comparative Spectroscopic Analysis of Saturated and Unsaturated Dicarboxylic Acids

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexadecanedioate*

Cat. No.: *B1242263*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic data for a representative saturated dicarboxylic acid, succinic acid, and its unsaturated counterparts, maleic acid and fumaric acid. The inclusion of both cis (maleic acid) and trans (fumaric acid) isomers allows for a detailed examination of how stereochemistry influences spectroscopic signatures. This information is crucial for researchers in various fields, including drug development, metabolomics, and materials science, for the accurate identification and characterization of these important molecules.

Executive Summary

The presence of a carbon-carbon double bond in maleic and fumaric acids introduces distinct spectroscopic features that differentiate them from the saturated succinic acid. In infrared (IR) and Raman spectroscopy, the C=C bond gives rise to characteristic stretching vibrations. Nuclear magnetic resonance (NMR) spectroscopy is particularly informative, with the vinyl protons and carbons of the unsaturated acids appearing at significantly different chemical shifts compared to the aliphatic signals of succinic acid. Mass spectrometry (MS) can also distinguish these compounds based on their molecular weight and fragmentation patterns.

Spectroscopic Data Comparison

To facilitate a clear comparison, the following tables summarize the key spectroscopic data for succinic acid, maleic acid, and fumaric acid.

Infrared (IR) Spectroscopy

Functional Group	Succinic Acid (cm ⁻¹)	Maleic Acid (cm ⁻¹)	Fumaric Acid (cm ⁻¹)	Comments
O-H stretch (broad)	~3000	~3000	~3000	Characteristic broad absorption of carboxylic acid O-H due to hydrogen bonding.
C-H stretch (sp ³)	2942	-	-	Present in succinic acid due to the methylene groups.
C-H stretch (sp ²)	-	~3030	~3080	Present in maleic and fumaric acids due to the vinyl C-H bonds.
C=O stretch	~1700	~1700	~1700	Strong absorption characteristic of the carbonyl group in a carboxylic acid dimer.
C=C stretch	-	~1640	~1650	A key diagnostic peak for the unsaturated dicarboxylic acids. Often weak to medium intensity.
C-O stretch / O-H bend	~1420, ~1310, ~1210	~1415, ~1300, ~1225	~1425, ~1315, ~1230	Complex region with contributions from C-O stretching and O-H bending.

=C-H bend (out-of-plane)	-	~850 (cis)	~980 (trans)	H in-plane bending. The position of this bend is highly diagnostic for the stereochemistry of the double bond.
--------------------------	---	------------	--------------	---

Raman Spectroscopy

Vibration	Succinic Acid (cm ⁻¹)	Maleic Acid (cm ⁻¹)	Fumaric Acid (cm ⁻¹)	Comments
C=O stretch	~1650	~1650	~1687	Strong band for the carbonyl group. [1] [2]
C=C stretch	-	~1640	~1650	A key differentiating feature for the unsaturated acids.
CH ₂ scissoring	~1425	-	-	Present in succinic acid.
C-C stretch	~830	-	-	Aliphatic backbone stretch.
=C-H bend	-	~1250	~1290	In-plane bending vibrations.

¹H NMR Spectroscopy (Solvent: DMSO-d₆)

Proton	Succinic Acid (ppm)	Maleic Acid (ppm)	Fumaric Acid (ppm)	Comments
-COOH	~12.2 (broad s) [3]	~11.0 (broad s) [4]	~12.98 (broad s) [5]	The chemical shift of the acidic proton is concentration and temperature dependent.
-CH ₂ -	2.425 (s)[3]	-	-	Single peak due to the chemical equivalence of the two methylene groups.
=CH-	-	6.285 (s)[4]	6.647 (s)[5]	The vinyl protons in maleic acid are more shielded than in fumaric acid due to the cis geometry.

¹³C NMR Spectroscopy (Solvent: DMSO-d₆)

Carbon	Succinic Acid (ppm)	Maleic Acid (ppm)	Fumaric Acid (ppm)	Comments
-COOH	~174.6[6]	~166.5[7]	~167.5[8]	The carbonyl carbon chemical shifts are in a similar region for all three acids.
-CH ₂ -	~29.2[6]	-	-	Aliphatic carbon signal for succinic acid.
=CH-	-	~130.0[7]	~135.0[8]	The vinyl carbons of fumaric acid are deshielded relative to maleic acid.

Mass Spectrometry (Electron Ionization - EI)

Feature	Succinic Acid	Maleic Acid	Fumaric Acid	Comments
Molecular Ion ($M^{+ \cdot}$)	m/z 118	m/z 116	m/z 116	The molecular weight differs by 2 amu due to the presence of the double bond in the unsaturated acids. The molecular ion peak for dicarboxylic acids can sometimes be weak.
Key Fragments	$[M-18]^{+ \cdot}$ (loss of H ₂ O), $[M-45]^{+ \cdot}$ $[M-18]^{+ \cdot}$ (loss of H ₂ O), $[M-45]^{+ \cdot}$ (loss of -COOH)	(loss of -COOH), Maleic anhydride formation (m/z 98) upon heating.	$[M-18]^{+ \cdot}$ (loss of H ₂ O), $[M-45]^{+ \cdot}$ (loss of -COOH)	Fragmentation patterns can be complex. The loss of water and the carboxyl group are common fragmentation pathways for carboxylic acids. Maleic acid is known to readily lose water to form its cyclic anhydride.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.

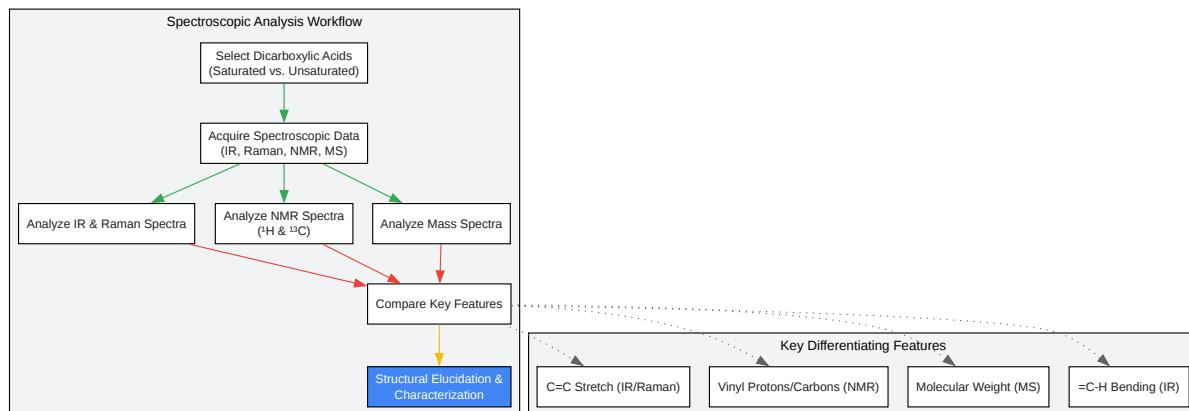
Infrared (IR) Spectroscopy

- **Sample Preparation:** For solid samples, the KBr pellet method is commonly used. A small amount of the dicarboxylic acid (1-2 mg) is intimately mixed with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:** The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty spectrometer is first recorded. The sample spectrum is then acquired, typically over a range of 4000-400 cm^{-1} , with a resolution of 4 cm^{-1} . The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Raman Spectroscopy

- **Sample Preparation:** A small amount of the crystalline dicarboxylic acid is placed on a microscope slide or in a capillary tube.
- **Data Acquisition:** The sample is placed in a Raman spectrometer and irradiated with a monochromatic laser source (e.g., 532 nm or 785 nm). The scattered light is collected and passed through a filter to remove the Rayleigh scattering. The remaining Raman scattered light is dispersed by a grating and detected. Spectra are typically recorded over a Raman shift range of 200-3500 cm^{-1} .

^1H and ^{13}C NMR Spectroscopy


- **Sample Preparation:** Approximately 5-10 mg of the dicarboxylic acid is dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
- **Data Acquisition:** The NMR tube is placed in a high-field NMR spectrometer (e.g., 400 MHz for ^1H).
 - ^1H NMR: A one-dimensional proton spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
 - ^{13}C NMR: A one-dimensional carbon spectrum is acquired. Due to the low natural abundance of ^{13}C , a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum and improve signal-to-noise.

Mass Spectrometry (Electron Ionization)

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe which allows for heating of the solid sample to induce volatilization.
- Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z .

Visualization of Comparison Logic

The following diagram illustrates the logical workflow for comparing the spectroscopic data of saturated versus unsaturated dicarboxylic acids.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Succinic acid(110-15-6) 1H NMR spectrum [chemicalbook.com]
- 4. Maleic acid(110-16-7) 1H NMR [m.chemicalbook.com]

- 5. Fumaric acid(110-17-8) 1H NMR [m.chemicalbook.com]
- 6. hmdb.ca [hmdb.ca]
- 7. bipm.org [bipm.org]
- 8. hmdb.ca [hmdb.ca]
- To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of Saturated and Unsaturated Dicarboxylic Acids]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1242263#spectroscopic-data-comparison-of-saturated-vs-unsaturated-dicarboxylic-acids>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com